molecular formula C22H19N3O4 B11447266 2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide

2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11447266
M. Wt: 389.4 g/mol
InChI Key: LMMWWTUCNNNIKM-UHFFFAOYSA-N
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Description

2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a furan ring, a quinazolinone core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethylamine with a quinazolinone derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The furan ring and quinazolinone core can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: A simpler compound with a furan ring and an amine group.

    Quinazolinone derivatives: Compounds with a quinazolinone core, used in various pharmaceutical applications.

    Acetamide derivatives: Compounds with an acetamide group, known for their diverse biological activities.

Uniqueness

2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of a furan ring, quinazolinone core, and acetamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O4/c1-15-6-4-7-16(12-15)23-20(26)14-24-19-10-3-2-9-18(19)21(27)25(22(24)28)13-17-8-5-11-29-17/h2-12H,13-14H2,1H3,(H,23,26)

InChI Key

LMMWWTUCNNNIKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CO4

Origin of Product

United States

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